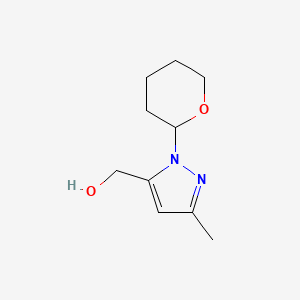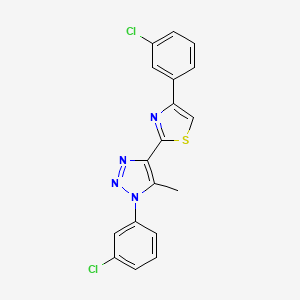
4-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of thiazole and triazole, both of which are heterocyclic compounds containing nitrogen and sulfur atoms. It also contains two 3-chlorophenyl groups, which are phenyl rings with a chlorine atom at the 3-position .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, and a triazole ring, which is a five-membered ring with three nitrogen atoms. It also has two 3-chlorophenyl groups attached to these rings .Scientific Research Applications
Synthetic Potential of Chalcogenadiazoles
Research indicates that compounds like 4-(2-R-aryl)-1,2,3-thia- and selenadiazoles, which share a structural relation to the chemical through their use of aryl groups and a focus on heterocyclic synthesis, demonstrate significant synthetic utility. They are used to synthesize a variety of heterocyclic compounds, including 1-benzofurans, indoles, and 1-benzothiophenes, showcasing their importance in creating complex derivatives for various scientific applications (Petrov & Androsov, 2013).
Phosphorylated Azoles in Synthesis and Biology
Phosphorylated derivatives of azoles, including thiazoles and triazoles, are systematized for their synthesis methods and biological properties. These derivatives are employed in the creation of compounds with diverse biological activities, illustrating the role of such structures in medicinal chemistry and their potential as biologically active molecules (Abdurakhmanova et al., 2018).
Organochlorine Impact on Aquatic Environments
Chlorophenyl compounds, as part of the broader class to which the mentioned chemical belongs, have been reviewed for their environmental impact, particularly in aquatic settings. Studies show that chlorophenols, which share a chlorophenyl component with the compound , exhibit moderate toxic effects on aquatic life, suggesting a need for careful consideration of these compounds in environmental science (Krijgsheld & Gen, 1986).
Biological Activities of Triazole Derivatives
The triazole component, as seen in the structure of interest, is noted for its versatile biological activities. Research on 1,2,4-triazole derivatives highlights their antimicrobial, antifungal, and anti-inflammatory properties, among others. This underscores the importance of such structures in developing new therapeutics and the wide range of possible applications in biomedical research (Ohloblina, 2022).
Thiazole Derivatives in Medicine
Thiazole derivatives, closely related to the compound in focus, have been extensively explored for their medicinal properties. These compounds have been identified for their potential in acting as antioxidants, analgesics, anti-inflammatories, and antimicrobials, demonstrating the thiazole ring's significance in drug development and the scope of its applications in addressing various health conditions (Leoni et al., 2014).
properties
IUPAC Name |
4-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-17(22-23-24(11)15-7-3-6-14(20)9-15)18-21-16(10-25-18)12-4-2-5-13(19)8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWRWNMLPMPVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

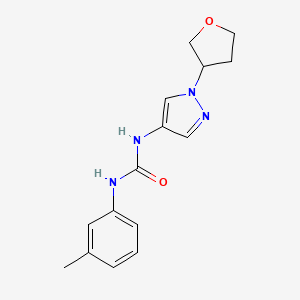
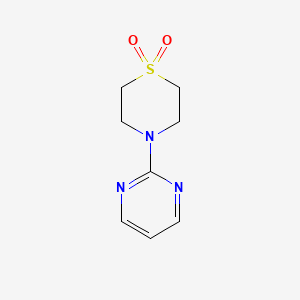
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797632.png)
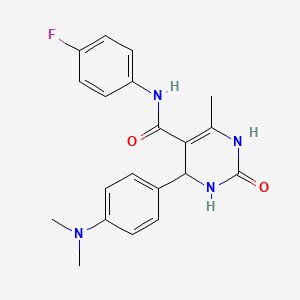
![N-butyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2797637.png)
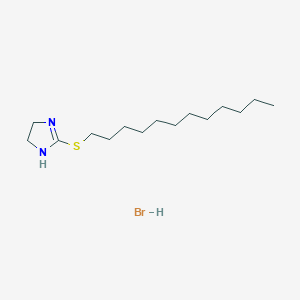
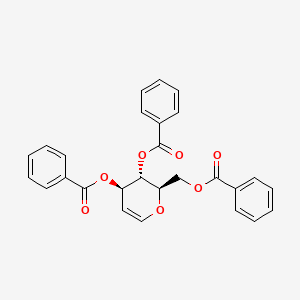
![1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2797641.png)

![N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2797645.png)
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)
![(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797647.png)
![4-methoxy-3-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde](/img/structure/B2797651.png)
